Clavulanate:Cellulose
Overview
Description
Clavulanate potassium is a compound formed by combining clavulanic acid with potassium. It is primarily used in conjunction with beta-lactam antibiotics, such as amoxicillin, to enhance their efficacy by inhibiting beta-lactamase enzymes. These enzymes can break down beta-lactam antibiotics and render them ineffective. Clavulanate potassium itself has no significant antibacterial activity but plays a crucial role in preventing antibiotic resistance .
Mechanism of Action
Target of Action
Clavulanate is a β-lactam antibiotic related to the penicillins . It competitively and irreversibly inhibits a wide variety of β-lactamases, which are commonly found in microorganisms that are resistant to penicillins and cephalosporins . These β-lactamases are the primary targets of clavulanate . On the other hand, cellulase, an enzyme that breaks down cellulose, targets cellulose, a complex carbohydrate that forms the cell wall of plants .
Mode of Action
Clavulanate acts as a ‘suicide’ inhibitor of β-lactamases . It binds to these enzymes in an irreversible manner, preventing them from inactivating certain β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamases . Cellulase, on the other hand, interacts with cellulose by breaking the β-1,4-glycosidic bonds that hold the glucose units together . This results in the depolymerization of cellulose, converting it into simpler sugars .
Biochemical Pathways
The biosynthesis of clavulanate in Streptomyces clavuligerus involves a unique mechanism that is different from other β-lactam compounds . Large regions of the S. clavuligerus genome are involved in clavulanate biosynthesis . The biosynthesis of cellulose, on the other hand, involves the action of cellulose synthases . These enzymes polymerize glucose units to form cellulose .
Pharmacokinetics
Clavulanate is well absorbed after oral administration . It undergoes extensive hepatic metabolism and is excreted renally . The terminal half-lives of amoxicillin and clavulanate are approximately 1.27 hours and 1.03 hours, respectively . This suggests that there is no notable dose-to-dose accumulation on repeat dosing with a twice-daily regimen .
Result of Action
The action of clavulanate results in the enhancement of the antibacterial activity of β-lactam antibiotics . It prevents these antibiotics from being degraded by β-lactamases, thereby broadening their spectrum of susceptible bacterial infections . The action of cellulase on cellulose results in the breakdown of this complex carbohydrate into simpler sugars . This can be utilized in various industrial applications, such as the production of biofuels .
Action Environment
The action of clavulanate and cellulase can be influenced by various environmental factors. For instance, the storage conditions of clavulanate can affect its stability . It should be stored in a dry and well-ventilated place, away from water, as it is heat sensitive . The action of cellulase on cellulose can also be influenced by factors such as pH and temperature . Optimizing these conditions can enhance the efficiency of cellulose degradation .
Biochemical Analysis
Biochemical Properties
Clavulanate: is a β-lactamase inhibitor . It is used together with β-lactam antibiotics to create drug mixtures possessing potent antimicrobial activity . The ultimate step in the biosynthesis of clavulanic acid is catalyzed by clavulanic acid dehydrogenase (CAD). CAD is responsible for the NAPDH-dependent reduction of the unstable intermediate clavulanate-9-aldehyde to yield clavulanic acid .
Cellulose: , on the other hand, is a heterogeneous polysaccharide. Its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together .
Cellular Effects
The cellular effects of Clavulanate are primarily related to its role as a β-lactamase inhibitor. By inhibiting β-lactamase, Clavulanate prevents the degradation of β-lactam antibiotics, thereby enhancing their antimicrobial activity .
Cellulose: and its degradation products can influence various cellular processes. For instance, the breakdown of cellulose releases organic carbon, which can be utilized by cells for energy production .
Molecular Mechanism
The molecular mechanism of Clavulanate involves its interaction with β-lactamase. Clavulanate acts as a competitive inhibitor of β-lactamase, binding to the enzyme and preventing it from degrading β-lactam antibiotics .
The molecular mechanism of Cellulose degradation involves the synergistic action of endoglucanase, exoglucanase, and β-glucosidase. These enzymes work together to break down the cellulose polymer into smaller, more manageable fragments .
Temporal Effects in Laboratory Settings
The temporal effects of Clavulanate and Cellulose in laboratory settings would depend on the specific experimental conditions and are beyond the scope of the information available .
Dosage Effects in Animal Models
The dosage effects of Clavulanate and Cellulose in animal models would depend on the specific experimental conditions and are beyond the scope of the information available .
Metabolic Pathways
The metabolic pathway of Clavulanate involves its biosynthesis from the intermediate clavulanate-9-aldehyde, a process catalyzed by clavulanic acid dehydrogenase .
The metabolic pathway of Cellulose involves its enzymatic hydrolysis by endoglucanase, exoglucanase, and β-glucosidase .
Transport and Distribution
The transport and distribution of Clavulanate and Cellulose within cells and tissues would depend on the specific experimental conditions and are beyond the scope of the information available .
Subcellular Localization
The subcellular localization of Clavulanate and Cellulose would depend on the specific experimental conditions and are beyond the scope of the information available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of clavulanate potassium involves several steps. One common method includes dissolving clavulanic tert-butylamine powder in an isopropyl alcohol solution to prepare a clavulanic tert-butylamine-isopropyl alcohol solution. This solution is then combined with a potassium ethylhexanoate-isopropyl alcohol solution until complete crystallization occurs. The resulting product is then filtered, washed, and dried to obtain clavulanate potassium .
Industrial Production Methods
In industrial settings, the production of clavulanate potassium often involves biofermentation followed by extraction and crystallization processes. The production environment is carefully controlled to maintain low temperatures and humidity to ensure the stability of the product. Liquid nitrogen cryogenics may be used during the leaching process to protect the compound from degradation .
Chemical Reactions Analysis
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: Clavulanate potassium can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are less common for clavulanate potassium.
Substitution: Clavulanate potassium can undergo substitution reactions, particularly in the presence of beta-lactamase enzymes.
Common Reagents and Conditions
Common reagents used in reactions involving clavulanate potassium include beta-lactam antibiotics (e.g., amoxicillin), isopropyl alcohol, and potassium ethylhexanoate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed
The primary product formed from reactions involving clavulanate potassium is the inactivation of beta-lactamase enzymes, which allows beta-lactam antibiotics to remain effective against bacterial infections .
Scientific Research Applications
Clavulanate potassium has a wide range of scientific research applications, including:
Chemistry: It is used to study enzyme inhibition and the development of new antibiotics.
Biology: Researchers use clavulanate potassium to investigate bacterial resistance mechanisms and the role of beta-lactamase enzymes.
Medicine: Clavulanate potassium is widely used in combination with antibiotics to treat various bacterial infections, including sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and skin infections
Industry: It is used in the pharmaceutical industry to develop and manufacture antibiotic formulations
Comparison with Similar Compounds
Clavulanate potassium is often compared with other beta-lactamase inhibitors, such as:
Sulbactam: Another beta-lactamase inhibitor, but clavulanate potassium is generally more potent against a broader range of beta-lactamases.
Clavulanic Acid: The parent compound of clavulanate potassium, which is combined with potassium to enhance its stability and solubility.
Clavulanate potassium is unique in its ability to enhance the efficacy of beta-lactam antibiotics by irreversibly inhibiting beta-lactamase enzymes, making it a valuable tool in combating antibiotic resistance .
Biological Activity
Clavulanate, particularly in its combination with cellulose, is recognized for its significant biological activity, primarily as a β-lactamase inhibitor. This article explores the mechanisms, efficacy, and clinical implications of this compound, supported by data tables and relevant case studies.
Overview of Clavulanate
Clavulanate is a β-lactam antibiotic derived from the fermentation of Streptomyces clavuligerus. It is often used in conjunction with other antibiotics like amoxicillin to enhance their efficacy against β-lactamase-producing bacteria. The combination of clavulanate with cellulose serves to stabilize the compound and enhance its delivery in various formulations.
Clavulanate acts primarily as a suicide inhibitor of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the formation of a covalent bond between clavulanate and a serine residue in the active site of the enzyme, leading to irreversible inhibition. This action allows penicillins and cephalosporins to exert their antibacterial effects more effectively against resistant strains .
Biological Activity
While clavulanate exhibits weak intrinsic antibacterial activity, it demonstrates significant synergistic effects when combined with other antibiotics. The following table summarizes its activity against various bacterial strains:
Bacterial Strain | Activity Without Clavulanate | Activity With Clavulanate |
---|---|---|
Staphylococcus aureus | Poor | Enhanced |
Escherichia coli | Moderate | Strong |
Pseudomonas aeruginosa | Poor | Enhanced (inducer effect) |
Enterobacteriaceae | Poor | Enhanced |
Clavulanate's ability to inhibit β-lactamase production in bacteria like Pseudomonas aeruginosa has been documented. A study showed that clavulanate could induce AmpC β-lactamase expression, which may lead to antagonism in certain conditions .
Case Studies
- Clinical Efficacy in Respiratory Infections : A clinical trial evaluated the effectiveness of amoxicillin/clavulanate in treating community-acquired pneumonia (CAP). Results indicated a clinical success rate of 94.7% in patients treated with this combination compared to 91.5% for those on standard therapy .
- Pharmacokinetics Study : A pharmacokinetic study involving 67 subjects assessed the absorption and metabolism of clavulanic acid. Blood samples were collected at various intervals post-administration, revealing peak serum concentrations that support its use as an effective adjunct in antibiotic therapy .
- Induction Studies : Research demonstrated that clavulanate could induce AmpC expression in clinical isolates of Pseudomonas aeruginosa, impacting the efficacy of concurrent antibiotic treatments like ticarcillin .
Research Findings
Recent studies have focused on optimizing formulations containing clavulanate and cellulose for enhanced delivery and stability:
- Controlled Release Formulations : Research on cellulose acetate films has shown promise for local delivery systems that release clavulanate over extended periods, potentially improving therapeutic outcomes in localized infections .
- Analytical Methods : A validated UV spectrophotometric method was developed for simultaneous determination of potassium clavulanate and amoxicillin, facilitating better monitoring of drug levels in clinical settings .
Properties
CAS No. |
61177-45-5 |
---|---|
Molecular Formula |
C8H9KNO5 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |
InChI Key |
FERIANDDKNFRJI-JSYANWSFSA-N |
SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |
Key on ui other cas no. |
61177-45-5 |
Pictograms |
Flammable; Irritant; Health Hazard |
Related CAS |
58001-44-8 (Parent) |
Synonyms |
BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.